molecular formula C10H14Cl2N4O B2978443 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine CAS No. 1435804-34-4

3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

Cat. No. B2978443
CAS RN: 1435804-34-4
M. Wt: 277.15
InChI Key: FOUYFZCMTVQWFM-UHFFFAOYSA-N
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Description

3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPO and has a molecular formula of C10H11N5O. The purpose of

Mechanism of Action

The mechanism of action of 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the further exploration of its potential applications in the field of medicinal chemistry, particularly in the development of anticancer drugs. Additionally, more research is needed to fully understand the mechanism of action of the compound and its effects on various cancer cell lines.

Synthesis Methods

The synthesis of 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves the reaction of 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid with propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction leads to the formation of 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine as a white solid.

Scientific Research Applications

3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate. It has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-5-1-4-9-13-10(14-15-9)8-3-2-6-12-7-8/h2-3,6-7H,1,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKZZFHFOJKDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

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